molecular formula C21H12BrNO3 B2579437 3-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide CAS No. 80549-07-1

3-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide

Cat. No.: B2579437
CAS No.: 80549-07-1
M. Wt: 406.235
InChI Key: UBCCULNMEMMPHF-UHFFFAOYSA-N
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Description

3-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a bromine atom attached to a benzamide group, which is further connected to a 9,10-dioxo-9,10-dihydroanthracen-2-yl moiety. The presence of these functional groups makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 9,10-dioxo-9,10-dihydroanthracene-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the anthracene moiety.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of ligands to facilitate the coupling process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the anthracene moiety to produce different derivatives.

Scientific Research Applications

3-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It can be used in the production of advanced materials, such as polymers and dyes, due to its stable and reactive functional groups.

Mechanism of Action

The mechanism of action of 3-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the anthracene moiety play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biochemical pathways. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
  • 3-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide

Uniqueness

Compared to similar compounds, 3-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide stands out due to its specific substitution pattern and the unique electronic properties conferred by the bromine atom and the anthracene moiety. These features enhance its reactivity and make it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-N-(9,10-dioxoanthracen-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12BrNO3/c22-13-5-3-4-12(10-13)21(26)23-14-8-9-17-18(11-14)20(25)16-7-2-1-6-15(16)19(17)24/h1-11H,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCCULNMEMMPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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